molecular formula C18H21N3O4 B2679770 (2,3-Dimethoxyphenyl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone CAS No. 2034480-21-0

(2,3-Dimethoxyphenyl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone

Cat. No. B2679770
CAS RN: 2034480-21-0
M. Wt: 343.383
InChI Key: FZPNMPAKNCZDPL-UHFFFAOYSA-N
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Description

“(2,3-Dimethoxyphenyl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone” is a chemical compound with the molecular formula C18H21N3O4 and a molecular weight of 343.383. It is a derivative of piperidine , a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found, piperidine derivatives are known to undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Scientific Research Applications

Synthesis and Structural Analysis

The compound (2,3-Dimethoxyphenyl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone is a subject of interest in chemical synthesis and structural analysis. Studies have investigated its reactions and potential as a building block for more complex molecules. For instance, research on the synthesis and structure of dioxidovanadium(V) complexes with hydrazone ligands highlights the potential catalytic activities of such compounds in the aerial oxidation of L-ascorbic acid (Mondal, Drew, & Ghosh, 2010). Additionally, the reaction dynamics of monodentate ligands under aqueous conditions, involving piperidine, offer insights into the complex interactions and potential applications in catalysis and synthesis (Franklin et al., 2008).

Molecular Interactions and Antagonist Activities

The molecular interactions of closely related piperidine derivatives with receptors have been extensively studied, providing a framework for understanding the potential biological activities of this compound. Research into the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide and its interaction with the CB1 cannabinoid receptor offers insights into the molecular basis of receptor-ligand interactions and the potential therapeutic applications of piperidine derivatives (Shim et al., 2002).

Antioxidant Potency and Biological Activities

The antioxidant potency and potential biological activities of piperidine derivatives have been a focus of several studies. For example, the synthesis and study of 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one revealed significant antioxidant efficacy, suggesting the utility of such compounds in therapeutic applications (Dineshkumar & Parthiban, 2022). Similarly, research on dimethoxyphenol oxidase activity across different microbial blue multicopper proteins, using substrates like 2,6-dimethoxyphenol, indicates the broad biological relevance and potential applications of dimethoxyphenyl derivatives in enzymatic studies (Solano et al., 2001).

Future Directions

Piperidine derivatives play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “(2,3-Dimethoxyphenyl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone”, is an important task of modern organic chemistry .

properties

IUPAC Name

(2,3-dimethoxyphenyl)-(3-pyridazin-3-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-23-15-8-3-7-14(17(15)24-2)18(22)21-11-5-6-13(12-21)25-16-9-4-10-19-20-16/h3-4,7-10,13H,5-6,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPNMPAKNCZDPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCCC(C2)OC3=NN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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